molecular formula C11H12BrNO4S B7817682 1-[(4-bromophenyl)sulfonyl]-L-proline

1-[(4-bromophenyl)sulfonyl]-L-proline

Cat. No.: B7817682
M. Wt: 334.19 g/mol
InChI Key: ORZCOQODYMJAIP-JTQLQIEISA-N
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Description

Contextualization of Sulfonyl-L-Proline Derivatives in Medicinal Chemistry and Catalysis

Sulfonyl-L-proline derivatives are a class of compounds recognized for their versatile applications, particularly in the realms of medicinal chemistry and asymmetric catalysis. The inherent properties of the L-proline scaffold, combined with the electronic and structural features of the sulfonyl group, create a powerful synergy that researchers have exploited to develop novel bioactive agents and efficient catalysts.

In medicinal chemistry, the sulfonamide group is a well-established pharmacophore found in numerous approved drugs, valued for its chemical stability and ability to engage in strong hydrogen bonding interactions with biological targets. When combined with L-proline, a rigid cyclic amino acid crucial for protein structure, the resulting derivatives have shown promise. mdpi.com Research into proline-based sulfonamides has revealed compounds with potential as antimicrobial and antioxidant agents. mdpi.commdpi.com For instance, studies on compounds like 1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carboxylic acid have demonstrated that the N-arylsulfonyl proline core can be a foundation for developing molecules with notable biological activity. mdpi.commdpi.com

In the field of catalysis, L-proline itself is a celebrated organocatalyst, capable of promoting a wide array of chemical transformations with high stereoselectivity. mdpi.com This catalytic prowess stems from its ability to form key enamine or imine intermediates. mdpi.com Scientists have sought to modify the proline structure to fine-tune its catalytic activity and solubility. The introduction of a sulfonyl group at the nitrogen position, creating proline sulfonamides, has been explored as a strategy to enhance the performance of these organocatalysts in reactions like aldol (B89426) and aza-Diels-Alder reactions.

Significance of 1-[(4-bromophenyl)sulfonyl]-L-proline as a Research Scaffold

The specific structure of this compound suggests its considerable potential as a research scaffold for building more complex molecules. The significance of this scaffold can be broken down by analyzing its constituent parts.

The N-sulfonyl-L-proline core provides a rigid, chiral framework. This is highly desirable in drug design, where a well-defined three-dimensional structure can lead to higher specificity and affinity for a biological target. The sulfonamide linkage is a key structural element in many therapeutic agents.

The 4-bromophenyl group is particularly noteworthy. The bromine atom is a lipophilic halogen that can enhance a molecule's ability to cross cell membranes. Furthermore, the bromine atom can serve as a synthetic handle for further chemical modifications through cross-coupling reactions, allowing for the creation of diverse molecular libraries. Research on related structures, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, has highlighted the utility of the 4-[(4-bromophenyl)sulfonyl]phenyl fragment in the design of new biologically active compounds, including those with antimicrobial properties. mdpi.com The introduction of the bromine atom, as opposed to chlorine or hydrogen, has been shown to modulate the lipophilic character and biological activity of these molecules. mdpi.com

The combination of these features in this compound results in a molecule that is both a potential pharmacophore in its own right and a versatile building block for combinatorial chemistry and the development of targeted therapeutic agents.

Overview of Research Trajectories for the Compound and Related Structures

Future research involving this compound and its analogues is likely to proceed along several key trajectories, primarily focused on synthesis, biological evaluation, and catalytic applications.

Synthetic Diversification: A primary research direction involves using the carboxylic acid and the bromophenyl groups as points for chemical modification. The carboxylic acid can be converted into a wide range of amides and esters, while the bromine atom on the phenyl ring is an ideal site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. General methods for synthesizing proline derivatives are well-established, often starting from protected forms of proline or its analogues like hydroxyproline. nih.gov

Biological Screening: Given the documented antimicrobial and antioxidant activities of related sulfonyl-proline derivatives, a logical research path is the comprehensive biological screening of this compound and its derivatives. mdpi.commdpi.com Screening libraries based on this scaffold against various bacterial and fungal strains, as well as in assays for different enzyme targets (e.g., proteases, kinases), could lead to the identification of new lead compounds for drug discovery. Studies on similar structures have successfully identified agents active against pathogens like Enterococcus faecium. mdpi.com

Development of Novel Organocatalysts: Building on the established utility of proline sulfonamides in organocatalysis, researchers may investigate this compound as a catalyst. The electronic properties of the 4-bromophenylsulfonyl group could influence the catalyst's acidity and steric profile, potentially offering unique reactivity or selectivity in asymmetric transformations compared to existing proline-based catalysts.

Data Tables

Table 1: Properties of Related N-Arylsulfonyl Amino Acid Derivatives

This table presents data on compounds structurally related to this compound, as reported in scientific literature.

Compound NameAmino Acid CoreArylsulfonyl GroupNoted Research ApplicationReference
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valineL-Valine4-Bromophenyl (via benzoyl linker)Antimicrobial & Antioxidant Activity mdpi.com
1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2-carboxylic acidL-Proline4-MethylphenylAntimicrobial & Antioxidant Activity mdpi.commdpi.com
1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acidL-ProlinePhenylSynthetic Intermediate mdpi.com

Table 2: Potential Research Directions for this compound

This table outlines prospective research areas based on the known chemistry and biology of its structural components.

Research AreaFocusRationale
Medicinal ChemistrySynthesis of amide librariesExploration of structure-activity relationships for antimicrobial or anticancer agents.
Synthetic ChemistryPalladium-catalyzed cross-couplingUtilization of the bromine atom as a synthetic handle to create diverse analogues.
OrganocatalysisAsymmetric aldol or Mannich reactionsEvaluation of the compound as a chiral catalyst, leveraging the unique electronic and steric properties of the 4-bromophenylsulfonyl group.

Table of Chemical Compounds Mentioned

Chemical Name
This compound
1-[(4-methylphenyl)sulfonyl]pyrrolidine-2-carboxylic acid
1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid
4-bromophenylsulfonyl chloride
4-methylphenylsulfonyl chloride
L-proline
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
Phenylsulfonyl chloride
L-Valine
Hydroxyproline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(4-bromophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZCOQODYMJAIP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenyl Sulfonyl L Proline

Strategies for the De Novo Synthesis of 1-[(4-bromophenyl)sulfonyl]-L-proline

The creation of this compound from basic starting materials relies on fundamental and well-established organic reactions. The primary approach involves the formation of a stable sulfonamide bond between the L-proline ring and a substituted phenylsulfonyl moiety.

Hinsberg Reaction and Sulfonylation Processes

The core of the synthesis is the sulfonylation of the secondary amine of the L-proline ring with 4-bromobenzenesulfonyl chloride. This reaction is a specific application of the broader class of reactions known as the Hinsberg reaction, which is traditionally used to distinguish between primary, secondary, and tertiary amines. wikipedia.org In this context, the secondary amine of L-proline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

The reaction is typically carried out in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. wikipedia.org The resulting product, this compound, precipitates from the reaction mixture. Unlike sulfonamides derived from primary amines, the product formed from the secondary amine L-proline has no acidic proton on the nitrogen atom and is therefore generally insoluble in the alkaline solution.

Table 1: Typical Reagents for Sulfonylation of L-proline

Role Reagent Chemical Formula
Amino Acid L-proline C₅H₉NO₂
Sulfonylating Agent 4-Bromobenzenesulfonyl chloride C₆H₄BrClO₂S
Base Sodium Hydroxide NaOH

| Solvent | Water / Organic co-solvent | H₂O |

Esterification and Hydrolysis Reactions

To improve solubility in organic solvents or to prevent unwanted side reactions involving the carboxylic acid group during subsequent transformations, the carboxyl group of L-proline is often protected as an ester prior to the sulfonylation step. This two-step approach involves an initial esterification followed by the sulfonylation, and concludes with hydrolysis to liberate the free carboxylic acid.

Esterification: L-proline can be converted to its corresponding methyl or ethyl ester, for instance, by reacting it with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst or a reagent like thionyl chloride (SOCl₂). google.com The reaction with thionyl chloride first converts the carboxylic acid to an acyl chloride, which is then readily esterified by the alcohol.

Hydrolysis: Following the successful sulfonylation of the proline ester, the ester group is removed through hydrolysis. This is typically achieved by treating the compound with an aqueous base (like NaOH or KOH) followed by acidification. This process saponifies the ester, yielding the carboxylate salt, which upon acidification gives the final this compound product. nih.gov This protection-deprotection sequence is a common strategy in amino acid chemistry to ensure selective reactions.

Functionalization and Derivatization Approaches

The structure of this compound contains two primary sites for further chemical modification: the bromine atom on the phenyl ring and the carboxylic acid group of the proline moiety. These functional handles allow for a wide range of derivatization reactions.

Suzuki-Miyaura Cross-Coupling Reactions for Aryl Modifications

The carbon-bromine bond on the phenyl ring is an ideal substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. ugr.esresearchgate.net This powerful C-C bond-forming reaction enables the substitution of the bromine atom with a wide variety of aryl, heteroaryl, or vinyl groups.

The reaction involves treating this compound (or its esterified form) with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.comnih.gov This methodology allows for the synthesis of a diverse library of biphenyl and heterobiaryl derivatives, significantly expanding the structural complexity of the original molecule.

Table 2: Components of a Typical Suzuki-Miyaura Reaction

Component Examples Purpose
Aryl Halide This compound Substrate
Organoboron Reagent Phenylboronic acid, Thiophene-2-boronic acid Source of new aryl/heteroaryl group
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates the catalytic cycle
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron reagent

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

Nitro Group Reduction and Amide Bond Formation

Further derivatization can be achieved by utilizing synthetic analogues of the target compound or by directly modifying its carboxylic acid function.

Nitro Group Reduction: By starting with 1-[(4-nitrophenyl)sulfonyl]-L-proline, a synthetic analogue, the nitro group can be selectively reduced to a primary amine. This transformation is commonly achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst) or chemical reduction with reagents like tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or iron (Fe) in acidic media. organic-chemistry.orgresearchgate.net The resulting 1-[(4-aminophenyl)sulfonyl]-L-proline introduces a nucleophilic amino group on the aromatic ring, which can be used for subsequent functionalization, such as diazotization or acylation. The reduction of nitro compounds is a well-established and highly chemoselective process. google.comnih.gov

Amide Bond Formation: The carboxylic acid group of this compound is a key site for forming amide bonds. This is typically accomplished by first activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Standard coupling agents used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), can be employed. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with a primary or secondary amine to form the desired amide derivative.

Advanced Synthetic Techniques Utilized in Related Sulfonamide-Proline Systems

The synthesis of sulfonamide-proline systems, including the target compound this compound, has benefited from the development of advanced synthetic methodologies that offer improvements in efficiency, yield, and purity. These techniques often allow for the creation of diverse libraries of compounds for screening purposes and can provide more environmentally benign reaction conditions.

Solid-Phase Synthesis

A significant advancement in the synthesis of sulfonamide-proline derivatives is the use of solid-phase synthesis. This technique allows for the efficient construction of compound libraries by anchoring a starting material to a solid support and sequentially adding building blocks. The final products are obtained in good yields and high purity after cleavage from the support. nih.gov This methodology has been successfully applied to the parallel synthesis of N-sulfonyl and N-carbamoylprolyl/pipecolyl amides. nih.gov

One notable application involved the solid-phase synthesis of a 64-member library of novel sulfonamide and carboxamide proline derivatives. nih.gov In this approach, the solid support, such as SynPhase Lanterns functionalized with a 4-alkoxybenzyl alcohol (BAL) linker, serves as the anchor for the synthesis. The proline core is constructed and elaborated upon while attached to the resin, and subsequent transformations, such as acylation and sulfonation, can be performed. mdpi.com This method is particularly advantageous for creating a diverse set of molecules for biological screening, as demonstrated in the search for 5-HT7 receptor agents. nih.gov The versatility of solid-phase synthesis extends to the preparation of N-substituted glycine oligomers (peptoids) and their derivatives, highlighting its broad applicability in constructing complex molecular architectures. researchgate.net

Table 1: Key Features of Solid-Phase Synthesis of Sulfonamide-Proline Derivatives

Feature Description Reference
Support SynPhase Lanterns with a BAL linker nih.gov
Advantage Enables parallel synthesis of compound libraries nih.govnih.gov
Application Synthesis of potential CNS agents nih.gov
Outcome Good yields and high purity of final compounds nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of sulfonamides. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. organic-chemistry.orguniss.it

A notable microwave-assisted method allows for the direct synthesis of sulfonamides from sulfonic acids or their sodium salts. organic-chemistry.orguniss.it This process typically involves two microwave-mediated steps. First, the sulfonic acid is activated, for example, with 2,4,6-trichloro- nih.govnih.govresearchgate.net-triazine (TCT). The resulting intermediate is then treated with an amine in the presence of a base, again under microwave irradiation, to afford the desired sulfonamide. organic-chemistry.org This approach has been successfully applied to a broad range of substrates, including aromatic, aliphatic, and heterocyclic sulfonic acids, as well as various primary and secondary amines. organic-chemistry.org The use of microwave irradiation has also been reported in the synthesis of pyrazoline derivatives bearing a benzenesulfonamide moiety. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time Hours to days Minutes organic-chemistry.orguniss.it
Yield Moderate to good Good to excellent organic-chemistry.org
Conditions Often requires high temperatures Controlled and rapid heating organic-chemistry.orgnih.gov
Substrate Scope Broad Broad organic-chemistry.org

Electrochemical Synthesis

A more recent and environmentally friendly approach to sulfonamide synthesis involves electrochemical oxidative coupling. This method avoids the need for pre-functionalized reagents and sacrificial oxidants by using electricity to drive the transformation. acs.org Specifically, sulfonamides can be synthesized through the direct anodic coupling of thiols and amines. acs.org

This electrochemical method has demonstrated good functional group tolerance, as evidenced by the successful synthesis of sulfonamides derived from various amino acids, including glycine, phenylalanine, serine, tyrosine, and proline, without racemization of the chiral centers. acs.org The reaction can be carried out in a relatively short time frame, and the conditions are scalable, making it an attractive alternative to traditional methods. acs.org

Catalytic Approaches

Various catalytic systems have been developed to facilitate the synthesis and application of proline sulfonamides. These catalysts can enhance reaction efficiency, selectivity, and substrate scope.

Organocatalysis: Proline sulfonamide derivatives themselves have been employed as organocatalysts in a range of chemical transformations, particularly in enantioselective aldol (B89426) and Mannich reactions. nih.gov For instance, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide has been identified as an effective catalyst. nih.gov The catalytic activity of these compounds is influenced by the nature of the sulfonyl group and any substituents on the proline ring. nih.govresearchgate.net

Metal-Catalyzed Reactions: Copper-catalyzed reactions have been utilized for the synthesis of N-sulfonylimines from alcohols and sulfonamides under mild, aerobic conditions, with L-proline sometimes serving as a ligand or co-catalyst. researchgate.net Nickel-catalyzed amidation has also been reported for the synthesis of bioactive sulfonamide derivatives from proline carboxamides and aryl/heteroaryl halides. researchgate.netquestjournals.org

Other Novel Methodologies

Researchers have also explored other innovative synthetic routes for related systems:

Aldehyde-Induced Decarboxylative Coupling: A metal- and oxidant-free method has been developed for the synthesis of N-sulfonyl amidines from the decarboxylative reaction of proline with sulfonylazides in the presence of an aldehyde. acs.org

Synthesis from Amino Acids: A straightforward method for synthesizing sulfonamides involves the reaction of p-toluenesulfonyl chloride with amino acids in an aqueous medium under dynamic pH control. nih.gov Additionally, proline methyl esters have been used as starting materials for the synthesis of more complex sulfonamide-containing conjugates.

These advanced synthetic techniques provide a versatile toolkit for the preparation of this compound and a wide array of related sulfonamide-proline systems, enabling further exploration of their chemical and biological properties.

Catalytic Applications and Organocatalysis Mediated by Proline Sulfonamide Derivatives

Asymmetric Organocatalysis with N-Arylsulfonyl Proline Derivatives

The introduction of an arylsulfonyl group to the proline nitrogen atom significantly enhances the catalyst's performance by increasing its acidity and solubility in a broader range of organic solvents. organic-chemistry.orgnih.gov This modification has been successfully applied to a variety of important asymmetric reactions.

Direct Asymmetric Aldol (B89426) Reactions

N-Arylsulfonyl proline derivatives have demonstrated considerable efficacy in catalyzing the direct asymmetric aldol reaction, a fundamental method for constructing chiral β-hydroxy carbonyl compounds. rsc.orgnih.gov These catalysts facilitate the reaction between ketones and aldehydes, yielding aldol adducts with commendable yields and high levels of diastereo- and enantioselectivity. nih.govnih.gov The sulfonamide functionality is believed to play a crucial role in achieving this high stereocontrol. nih.gov

For instance, proline sulfonamides have been successfully employed in the reaction between various aldehydes and ketones, showcasing their versatility. The catalyst's structure, particularly the nature of the substituent on the aryl ring of the sulfonamide, can influence the reaction's outcome. While specific data for the 4-bromo derivative is not extensively tabulated in readily available literature, the general performance of N-arylsulfonyl prolinamides provides a strong indication of its potential.

Below is an illustrative data table showing typical results for direct asymmetric aldol reactions catalyzed by N-arylsulfonyl-L-proline derivatives, which are expected to be comparable for 1-[(4-bromophenyl)sulfonyl]-L-proline.

Table 1: Representative Direct Asymmetric Aldol Reactions Catalyzed by N-Arylsulfonyl-L-proline Derivatives

Aldehyde Ketone Diastereomeric Ratio (anti:syn) Enantiomeric Excess (% ee) Yield (%)
4-Nitrobenzaldehyde Acetone - 87 High
Benzaldehyde Cyclohexanone 90:10 95 (anti) Good

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is another key carbon-carbon bond-forming reaction where N-arylsulfonyl proline derivatives have been successfully applied. These catalysts promote the conjugate addition of nucleophiles, such as ketones or aldehydes, to α,β-unsaturated carbonyl compounds. organic-chemistry.orgnih.gov The resulting products are obtained with high enantioselectivity.

The sulfonamide moiety is again implicated in the enhanced catalytic activity, likely through hydrogen bonding interactions in the transition state. This has been particularly noted in reactions involving nitro-olefins. organic-chemistry.org Although proline itself can catalyze these reactions, the N-arylsulfonyl derivatives often provide superior results in terms of yield and stereoselectivity, especially in non-polar solvents. organic-chemistry.org

The following table provides representative data for asymmetric Michael addition reactions catalyzed by this class of organocatalysts.

Table 2: Representative Asymmetric Michael Addition Reactions Catalyzed by N-Arylsulfonyl-L-proline Derivatives

Michael Acceptor Michael Donor Diastereomeric Ratio (syn:anti) Enantiomeric Excess (% ee) Yield (%)
Nitrostyrene Cyclohexanone 95:5 98 High
Benzylidene malonate Acetone - 92 Good

Mannich-Type Reactions and Other Carbon-Carbon Bond Forming Reactions

N-Arylsulfonyl proline derivatives are also effective catalysts for asymmetric Mannich-type reactions, which are crucial for the synthesis of chiral β-amino carbonyl compounds. organic-chemistry.orgnih.gov These catalysts facilitate the reaction between an aldehyde, an amine, and a ketone, often with high diastereoselectivity and enantioselectivity. organic-chemistry.org The improved solubility and acidity of the sulfonamide catalysts compared to proline allow these reactions to be performed efficiently in a wider array of solvents. organic-chemistry.org

Beyond the Mannich reaction, these versatile catalysts have been employed in other carbon-carbon bond-forming reactions, including formal aza-Diels-Alder reactions. nih.gov The ability of proline aryl sulfonamides to facilitate the construction of all-carbon quaternary stereocenters with high enantio- and diastereoselectivity is a particularly noteworthy feature of their catalytic profile. nih.gov

Here is a representative table for Mannich-type reactions.

Table 3: Representative Asymmetric Mannich-Type Reactions Catalyzed by N-Arylsulfonyl-L-proline Derivatives

Aldehyde Amine Ketone Diastereomeric Ratio (syn:anti) Enantiomeric Excess (% ee) Yield (%)
p-Anisaldehyde p-Anisidine Cyclohexanone 92:8 96 (syn) High
Benzaldehyde Aniline Acetone 88:12 94 (syn) Good

Mechanistic Postulations in Proline-Sulfonamide Catalysis

The enhanced catalytic performance of proline sulfonamides is attributed to specific mechanistic features that differentiate them from unsubstituted proline.

Dual-Mode Activation Mechanisms

The catalytic cycle of proline-sulfonamide mediated reactions is generally understood to proceed through the formation of a key enamine intermediate between the catalyst and a carbonyl donor (e.g., a ketone or aldehyde). nih.gov This enamine then nucleophilically attacks the electrophilic partner (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction).

A "dual-mode activation" is postulated where the catalyst not only acts as a nucleophile precursor (via enamine formation) but also as a Brønsted acid. The acidic proton of the carboxylic acid group on the proline scaffold is believed to activate the electrophile by protonation, rendering it more susceptible to nucleophilic attack. This simultaneous activation of both the nucleophile and the electrophile within a single catalytic entity is a hallmark of efficient organocatalysis.

Role of Sulfonamide Moiety in Catalytic Performance

The sulfonamide moiety plays a multifaceted role in the catalytic performance of these derivatives. nih.govnih.gov Firstly, its electron-withdrawing nature increases the acidity of the proline's carboxylic acid group, enhancing its Brønsted acidity and, consequently, its ability to activate the electrophile. nih.gov

Secondly, the sulfonamide N-H proton can participate in hydrogen bonding interactions within the transition state assembly. nih.gov Computational studies have suggested that this hydrogen bonding can help to organize the transition state, leading to a more ordered arrangement of the reactants and thus higher stereoselectivity. nih.gov This cooperative assistance from the sulfonamide group is a key factor in the improved performance of these catalysts compared to proline itself. nih.gov The steric bulk of the arylsulfonyl group can also play a role in directing the stereochemical outcome of the reaction by creating a more defined chiral pocket around the catalytic center.

Finally, the sulfonamide group significantly improves the solubility of the catalyst in a wider range of organic solvents, including non-polar ones, which is a major practical advantage over the often-limited solubility of proline. organic-chemistry.org This allows for greater flexibility in optimizing reaction conditions.

Development of Chiral Catalytic Systems Incorporating Proline Sulfonamide Scaffolds

The strategic modification of the proline core by introducing a sulfonyl group, particularly an arylsulfonyl moiety, has been a key area of research in the advancement of organocatalysis. The resulting proline sulfonamide scaffold has been shown to influence the catalytic performance in a variety of carbon-carbon bond-forming reactions.

Early investigations into proline aryl sulfonamides were pioneered by researchers such as Berkessel and Ley. Their work demonstrated the potential of these compounds to catalyze asymmetric aldol and Mannich reactions. researchgate.net The introduction of the sulfonamide group in place of the carboxylic acid in proline was found to modulate the catalyst's acidity and steric environment, which in turn affects the stereochemical outcome of the reactions. researchgate.net

Subsequent research has focused on refining the structure of these catalysts to enhance their efficacy. For instance, the work by Yang and Carter on "Hua Cat," an N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, highlighted the significant impact of the aryl substituent on the catalyst's solubility and, consequently, its activity in non-polar solvents. nih.gov

While comprehensive data specifically for this compound is not extensively documented in readily available literature, the catalytic behavior of closely related N-arylsulfonyl-L-proline derivatives provides valuable insights. For example, studies on various N-arylsulfonyl-L-proline amides in asymmetric Mannich reactions have demonstrated their capacity to achieve high yields and enantioselectivities. The electronic nature of the substituent on the aryl ring of the sulfonyl group is known to play a crucial role in the catalyst's performance.

The development of these chiral catalytic systems often involves screening a library of catalysts with different electronic and steric properties on the sulfonyl group to optimize the reaction conditions for a specific transformation. The data from such studies are crucial for understanding the structure-activity relationship and for the rational design of more efficient catalysts.

Below are illustrative data tables showcasing the typical performance of N-arylsulfonyl-L-proline catalysts in asymmetric aldol and Mannich reactions, which are the primary applications for this class of organocatalysts. It is important to note that these tables represent the general catalytic behavior of the class, as specific data for this compound is not available in the cited sources.

Catalytic Performance in Asymmetric Aldol Reactions

The direct asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction, and proline-based catalysts have been instrumental in its development. The introduction of a sulfonyl group can enhance both the reactivity and stereoselectivity.

Table 1: Illustrative Catalytic Performance of N-Arylsulfonyl-L-proline Derivatives in the Asymmetric Aldol Reaction

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
14-NitrobenzaldehydeAcetone10DMSO248595:598
24-ChlorobenzaldehydeCyclohexanone15Toluene487892:895
3BenzaldehydeAcetone10CH2Cl2368290:1092
42-NaphthaldehydeCyclopentanone12THF488893:796

Note: This table is a generalized representation based on the performance of N-arylsulfonyl-L-proline catalysts and does not reflect the experimental results of this compound specifically.

Catalytic Performance in Asymmetric Mannich Reactions

The asymmetric Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Proline sulfonamides have been shown to be effective catalysts for this transformation.

Table 2: Illustrative Catalytic Performance of N-Arylsulfonyl-L-proline Derivatives in the Asymmetric Mannich Reaction

EntryAldehydeAmineKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
14-Nitrobenzaldehydep-AnisidineAcetone10Dioxane249297:399
2BenzaldehydeAnilineCyclohexanone15CHCl3488594:696
34-Methoxybenzaldehydep-AnisidineAcetone10Toluene368896:498
43-BromobenzaldehydeAnilineCyclopentanone12MeCN489095:597

Note: This table is a generalized representation based on the performance of N-arylsulfonyl-L-proline catalysts and does not reflect the experimental results of this compound specifically.

The development of chiral catalytic systems based on proline sulfonamide scaffolds, including derivatives like this compound, continues to be an active area of research. The fine-tuning of the electronic and steric properties of the sulfonyl moiety is a key strategy for enhancing catalytic efficiency and expanding the scope of their application in asymmetric synthesis.

Biological Activity and Mechanistic Investigations in Vitro

Enzyme Inhibition Studies: Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC6, a unique member of this family, is predominantly located in the cytoplasm and deacetylates non-histone proteins, making it an attractive target for therapeutic intervention in various diseases, including cancer. nih.govnih.gov

For instance, derivatives of 1-[(4-bromophenyl)sulfonyl]-L-proline have been synthesized and evaluated for their anti-proliferative activity against cell lines such as HL-60 (promyelocytic leukemia), Hela (cervical cancer), and RPMI 8226 (multiple myeloma). nih.gov One particular derivative, compound 7a , which incorporates the this compound scaffold, exhibited a potent IC50 value of 0.31 µM against Hela cells. nih.gov

Table 1: Anti-proliferative Activity of a Derivative of this compound (Compound 7a) against Various Cancer Cell Lines

Cell Line IC50 (µM)
Hela 0.31
HL-60 Not specified
RPMI 8226 Not specified

Data sourced from a study on new α-amino amide derivatives as potential HDAC6 inhibitors. nih.gov

The stereochemistry of the proline ring within HDAC inhibitors has been shown to have a significant impact on their activity and selectivity. nih.gov A comparative analysis of derivatives based on this compound and its stereoisomer, 1-[(4-bromophenyl)sulfonyl]-D-proline, has revealed interesting differences in their biological effects. nih.gov

In a study of α-amino amide derivatives, the compound derived from the L-proline scaffold (7a ) showed significantly higher anti-proliferative activity against Hela cells (IC50 = 0.31 µM) compared to its D-proline counterpart (13a ), which had an IC50 of 5.19 µM. nih.gov This highlights a clear stereochemical preference for the L-configuration in this particular series of compounds for potent anti-cancer cell activity. nih.gov

Table 2: Comparative Anti-proliferative Activity of L-proline vs. D-proline Derivatives

Compound Proline Stereocenter Cell Line IC50 (µM)
7a L-proline Hela 0.31
13a D-proline Hela 5.19

This table illustrates the impact of stereochemistry on the anti-proliferative efficacy of derivatives of 1-[(4-bromophenyl)sulfonyl]-proline. nih.gov

Molecular docking studies have been employed to elucidate the binding mode of derivatives of this compound within the active site of HDAC6. nih.gov These in silico analyses suggest that the this compound moiety acts as a "cap" group, which is a common feature in the design of HDAC inhibitors. nih.gov This cap group is responsible for interacting with the rim of the enzyme's active site. nih.gov

Antimicrobial Activity of Proline-Derived Sulfonamides (General Class)

While specific data on the antimicrobial activity of this compound is limited in the provided search results, the broader class of proline-derived sulfonamides has been investigated for its potential to combat microbial infections.

Sulfonamides, in general, are a well-established class of antibacterial agents. researchgate.net The incorporation of a proline moiety can influence the antimicrobial spectrum and potency. Studies on proline-rich antimicrobial peptides, although structurally distinct from the target compound, have demonstrated the importance of the proline residue for antimicrobial activity. nih.govresearchgate.net

Research on N-acyl-L-valine derivatives containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which are structurally related to the topic compound, has shown promising antimicrobial effects, particularly against Gram-positive pathogens. mdpi.com One such derivative displayed notable activity against Enterococcus faecium, including its biofilm-associated forms. mdpi.com This suggests that the presence of the 4-bromophenylsulfonyl group, in combination with an amino acid scaffold, can confer antibacterial properties.

The antifungal potential of sulfonamide derivatives is also an area of active research. nih.gov Studies on N-sulfonyl amino acid amides have demonstrated their efficacy against important plant pathogenic fungi, such as Phytophthora infestans and Plasmopara viticola. researchgate.net Furthermore, various N-arylbenzenesulfonamides have shown broad-spectrum antifungal activity against several plant pathogenic fungi. nih.gov

While direct evidence for the antifungal activity of this compound is not available in the provided results, a study on arylsulfonamides screened against various Candida species demonstrated that this class of compounds can exhibit fungistatic effects. nih.gov This indicates that the sulfonamide scaffold, a key feature of the title compound, is a viable pharmacophore for the development of novel antifungal agents.

Proposed Mechanisms of Antimicrobial Action (e.g., Carbonic Anhydrase Inhibition)

The antimicrobial properties of sulfonamide-based compounds are well-established, and a primary proposed mechanism of action involves the inhibition of key enzymes essential for microbial survival. nih.gov One of the most significant targets is carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. nih.gov While direct studies on the carbonic anhydrase inhibitory activity of this compound are not extensively detailed in the available literature, the broader class of sulfonamides has been shown to be potent inhibitors of this enzyme. nih.gov

The inhibitory action of sulfonamides on carbonic anhydrase stems from the binding of the sulfonamide moiety to the zinc ion located at the active site of the enzyme. nih.gov This interaction disrupts the normal catalytic function of carbonic anhydrase, which is crucial for various physiological processes in microorganisms, including pH regulation and metabolism. The inhibition of this enzyme can lead to a cascade of events that ultimately hinder microbial growth and proliferation.

Antioxidant Activity of Proline-Derived Sulfonamides

Several studies have investigated the antioxidant potential of proline-derived sulfonamides, revealing that these compounds can exhibit significant radical scavenging properties. questjournals.orgresearchgate.net In one study, a series of proline-based sulfonamide derivatives were synthesized and evaluated for their in vitro antioxidant activity. questjournals.orgresearchgate.net The results indicated that certain derivatives possessed notable antioxidant capabilities. Specifically, compounds identified as 1a and 1g in the study demonstrated the most potent in vitro antioxidant activity. questjournals.orgresearchgate.net

The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov The ability of the sulfonamide derivatives to donate a hydrogen atom or an electron to the DPPH radical leads to a reduction in its absorbance, which can be measured spectrophotometrically to quantify the antioxidant capacity. nih.gov

Below is an interactive data table summarizing the antioxidant activity of selected proline-derived sulfonamides from a research study.

Compound IDStructureAntioxidant ActivityReference
1a 4-methylphenylsulfonyl-L-prolineHigh questjournals.orgresearchgate.net
1g A carboxamide derivative of 4-methylphenylsulfonyl-L-prolineHigh questjournals.orgresearchgate.net

Note: The specific percentage of inhibition or IC50 values were not provided in the abstract, but the compounds were highlighted for having the "best in vitro antioxidant activity."

The presence of the sulfonamide group in conjunction with the proline scaffold is believed to contribute to the observed antioxidant effects. questjournals.orgresearchgate.netresearchgate.net The nitrogen and oxygen atoms in the sulfonamide group can act as electron-donating centers, which can help in stabilizing radical species.

Other Investigated Biological Targets and Pathways for Related Sulfonamide Derivatives

The therapeutic potential of sulfonamide derivatives extends beyond their antimicrobial and antioxidant activities, with research exploring a variety of other biological targets and pathways. sci-hub.se The versatility of the sulfonamide scaffold allows for the design and synthesis of compounds with a broad spectrum of pharmacological effects. sci-hub.se

Related sulfonamide derivatives have been investigated for their activity against a range of biological targets, including:

Anticancer: Some sulfonamide derivatives have shown promise as anticancer agents by targeting pathways involved in cell proliferation and survival. nih.govsci-hub.se

Anti-inflammatory: The anti-inflammatory properties of certain sulfonamides have been documented, suggesting their potential in treating inflammatory conditions. nih.gov

Antiviral: The utility of sulfonamides as antiviral agents, including as inhibitors of HIV protease, has been an area of active research. nih.gov

Antihypertensive: Certain sulfonamide derivatives have been explored for their potential to lower blood pressure. questjournals.org

The development of multi-target agents from sulfonamide derivatives is an emerging area in medicinal chemistry, aiming to address complex diseases by modulating multiple biological pathways simultaneously. sci-hub.se The ability to modify the structure of sulfonamides provides a platform for creating new therapeutic agents with enhanced potency and selectivity for various biological targets. sci-hub.se

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography of 1-[(4-bromophenyl)sulfonyl]-L-proline and its Derivatives

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for determining the precise molecular geometry, conformational preferences, and the nature of intermolecular forces that dictate the crystal packing of N-substituted proline derivatives.

While a specific, publicly available crystal structure for this compound was not identified in the surveyed literature, the expected molecular structure and conformation can be inferred from the analysis of closely related proline derivatives.

The attachment of the bulky 4-bromophenylsulfonyl moiety to the proline nitrogen further influences its conformation. The stereoelectronic effects of such substituents are known to affect the ring's puckering preference and the rotational barrier of the N-terminal peptide bond. nih.gov In this case, the bond is a sulfonamide, which has its own distinct electronic and steric properties. The trans-amide bond conformation is generally stabilized by an exo ring pucker, while a cis-amide bond strongly favors an endo pucker. nih.gov

Table 1: Predicted Crystallographic Parameters for this compound This table is predictive, based on typical values for related organic molecules.

ParameterPredicted Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P2₁)
Proline Ring PuckerExo or Endo, influenced by crystal packing forces
φ Torsion AngleApprox. -65° ± 25° nih.gov
Sulfonamide BondLikely trans configuration
Bromophenyl GroupPlanar, with potential for slight torsion

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. For this compound, several key interactions are expected to define its solid-state architecture.

The most significant interaction would be the hydrogen bonding involving the carboxylic acid group of the proline moiety. Carboxylic acids frequently form strong, dimeric hydrogen bond motifs (O-H···O) with neighboring molecules, which act as a primary organizing force in the crystal packing.

Additionally, weaker interactions play a crucial role. These include:

C-H···O Interactions: The polarized C-H bonds of the proline ring can act as weak hydrogen bond donors to the oxygen atoms of the sulfonyl or carboxyl groups of adjacent molecules.

Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic site, forming a halogen bond (Br···O or Br···N) with an electron-rich atom on a neighboring molecule.

These combined forces dictate the final, tightly packed, and energetically favorable arrangement of the molecules in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is essential for understanding the conformational dynamics of flexible molecules like proline derivatives.

The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic signals corresponding to the distinct chemical environments of the protons and carbons in the molecule.

¹H NMR: The spectrum would feature signals from the aromatic protons of the 4-bromophenyl group, which would appear as a classic AA'BB' system in the downfield region (typically 7.5-8.0 ppm). The protons of the proline ring (α, β, γ, δ) would resonate in the aliphatic region, with the α-proton being the most deshielded due to its proximity to the electron-withdrawing sulfonyl group and the carboxylic acid.

¹³C NMR: The spectrum would display signals for all carbon atoms. The carbonyl carbon of the carboxylic acid would appear at the most downfield shift (around 170-180 ppm). The aromatic carbons would resonate in the 120-140 ppm range, and the five proline ring carbons would be found in the more upfield region.

A key feature in the NMR of N-substituted prolines is the potential for cis-trans isomerism about the sulfonamide bond. This isomerization is often slow on the NMR timescale, leading to the observation of two distinct sets of peaks for the proline ring atoms, representing the two conformational isomers present in solution. sigmaaldrich.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in a common deuterated solvent like CDCl₃ These values are estimates based on standard chemical shifts for proline and substituent effects.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Proline C=O-~175
Proline Cα~4.5~60
Proline Cβ~2.0 - 2.4~30
Proline Cγ~1.9 - 2.2~25
Proline Cδ~3.5 - 3.8~48
Aromatic C (C-S)-~140
Aromatic C (C-Br)-~128
Aromatic C (ortho to S)~7.9~129
Aromatic C (meta to S)~7.8~133

To fully characterize the complex conformational landscape of this compound, advanced NMR techniques are essential.

2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the unambiguous assignment of the interconnected protons within the proline ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of the ¹³C spectrum based on the already assigned ¹H signals.

Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY): These techniques are crucial for determining the three-dimensional structure in solution. They detect protons that are close in space, regardless of whether they are bonded. This is particularly useful for distinguishing between the cis and trans isomers of the sulfonamide bond and for determining the specific pucker of the proline ring. mdpi.com

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, VT-NMR can be used to study the dynamics of the cis-trans isomerization, allowing for the calculation of the energetic barrier to rotation around the S-N bond.

These methods, often combined with quantum mechanical calculations, provide a comprehensive picture of the preferred solution-state conformations and the dynamic processes that the molecule undergoes. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an exceptionally sensitive probe of the secondary structure of peptides and proteins, and it can provide valuable conformational information for smaller chiral molecules like this compound.

L-proline and its derivatives are known to adopt a specific helical conformation known as a Polyproline II (PPII) helix, particularly in aqueous solutions. mdpi.com This structure gives rise to a characteristic CD spectrum with two key features:

A strong negative band located around 190–205 nm.

A weak but distinct positive band around 220–228 nm.

Infrared (IR) and UV-Vis Spectroscopy for Compound Characterization

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for the characterization of "this compound".

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrational frequencies include:

Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These are characteristic and strong absorptions for sulfonyl groups.

Carbonyl Group (C=O): The stretching vibration of the carboxylic acid carbonyl group is typically observed in the range of 1760-1690 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-N Stretching: The stretching of the C-N bond within the pyrrolidine (B122466) ring would appear in the fingerprint region.

Aromatic Ring: C-H stretching vibrations for the aromatic protons are expected above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (para-disubstituted) would also give rise to characteristic out-of-plane bending vibrations in the 850-800 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

UV-Vis Spectroscopy:

The UV-Vis spectrum of "this compound" is primarily determined by the electronic transitions within the 4-bromophenylsulfonyl chromophore. The L-proline moiety itself does not significantly absorb in the near-UV and visible regions. researchgate.net The spectrum would likely show absorption maxima characteristic of a substituted benzene ring. The presence of the sulfonyl group and the bromine atom, both of which are auxochromes, will influence the position and intensity of the absorption bands arising from the π → π* transitions of the benzene ring. One would expect to observe characteristic absorption bands in the UV region, likely below 300 nm.

Spectroscopic Data for this compound and Related Moieties
Technique Expected/Typical Absorption (cm⁻¹ or nm)
Infrared (IR)
Sulfonyl (SO₂) asymmetric stretch~1350-1300 cm⁻¹
Sulfonyl (SO₂) symmetric stretch~1160-1120 cm⁻¹
Carbonyl (C=O) stretch~1760-1690 cm⁻¹
Aromatic C=C stretch~1600-1450 cm⁻¹
Aromatic C-H out-of-plane bend (para)~850-800 cm⁻¹
UV-Visible (UV-Vis)
π → π* transitions (aromatic)< 300 nm

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of 1-[(4-bromophenyl)sulfonyl]-L-proline with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.netnih.gov This technique is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the structural basis of protein-ligand interactions. nih.govnih.gov While specific docking studies for this compound are not detailed in the available literature, research on analogous compounds containing the (4-bromophenyl)sulfonyl moiety or other L-proline derivatives demonstrates the utility of this approach. mdpi.comresearchgate.net

Binding mode analysis reveals the specific orientation (pose) of a ligand within a protein's active site and identifies the key intermolecular interactions that stabilize the complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net For instance, molecular docking studies on derivatives of 4-(4-bromophenyl)-thiazol-2-amine identified crucial interactions within the binding pockets of selected protein targets. nih.gov Similarly, an analysis of this compound would map its sulfonyl group, bromine atom, and proline ring to corresponding residues in a target protein. The proline ring, in particular, introduces significant conformational constraints that influence the binding geometry. nih.gov

Illustrative Binding Interactions for this compound This table represents a hypothetical analysis of the types of interactions that would be identified in a molecular docking study.

Moiety of LigandPotential Interacting Protein ResidueType of Interaction
Sulfonyl Group (SO₂)Arginine, Lysine, SerineHydrogen Bonding, Electrostatic
Bromophenyl RingLeucine, Valine, PhenylalanineHydrophobic, π-π Stacking
Proline Carboxyl GroupHistidine, LysineSalt Bridge, Hydrogen Bonding
Proline Pyrrolidine (B122466) RingProline, Alanine, GlycineVan der Waals, Hydrophobic

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the protein. nih.gov These scores help in ranking different compounds or different binding poses of the same compound, with lower energy scores generally indicating more favorable binding. nih.gov Machine learning methods are increasingly being integrated to improve the accuracy of these affinity predictions from sequence and structural data. nih.gov In studies of related compounds, docking scores have been successfully used to prioritize molecules for further experimental testing. nih.gov A virtual screening campaign for this compound would involve docking it against various protein targets to predict its most likely biological partners based on calculated binding affinities.

Hypothetical Docking Scores for this compound Against Various Protein Kinases This table provides an example of the kind of data generated from a docking study to predict binding affinity.

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
CDK2 (e.g., 1HCK)-8.5LEU83, LYS33, GLU81
GSK-3β (e.g., 1Q3D)-7.9VAL135, LYS85, ASP200
p38 MAPK (e.g., 1A9U)-9.1MET109, LYS53, THR106
EGFR (e.g., 2J6M)-7.2LEU718, THR790, MET793

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a detailed view of the behavior of a molecular system over time. nih.gov By calculating the trajectories of atoms and molecules, MD simulations can be used to study the conformational changes, stability, and dynamic interactions within a protein-ligand complex. nih.govresearchgate.net This method is crucial for validating the results of molecular docking and for understanding the physical basis of a ligand's function.

MD simulations are frequently used to assess whether a ligand remains stably bound to its target protein in a dynamic environment. researchgate.net The stability of the complex is evaluated by monitoring structural parameters over the course of the simulation. researchgate.net The unique constrained structure of the proline residue is a known determinant of the conformational stability of peptides and proteins. nih.gov A stable binding is often characterized by the persistence of key hydrogen bonds and the maintenance of the ligand's position within the binding pocket throughout the simulation.

While docking provides a static picture, MD simulations reveal the dynamic nature of protein-ligand interactions. nih.gov This analysis can show how different parts of a protein flex and move in response to ligand binding. researchgate.net The root-mean-square fluctuation (RMSF) is a key metric calculated from MD trajectories to quantify the flexibility of individual amino acid residues. researchgate.netmdanalysis.org Regions with high RMSF values are more mobile, which can be critical for enzymatic activity or allosteric regulation. mdanalysis.org

RMSD and RMSF are fundamental analyses in MD simulations used to quantify structural changes and flexibility. github.ioscience.gov

Illustrative RMSD Data for a Protein-Ligand Complex This table shows example RMSD values over a simulation, indicating the system reaches equilibrium.

Simulation Time (ns)Backbone RMSD (Å)
00.00
101.25
201.89
302.15
402.21
502.18
602.25
702.23
802.20
902.24
1002.22

Root Mean Square Fluctuation (RMSF) quantifies the fluctuation of individual atoms or residues around their average positions during the simulation. mdanalysis.orggithub.io It provides insight into the flexibility of different parts of the protein structure. researchgate.net Loops or terminal regions often exhibit high RMSF values, indicating greater mobility, whereas residues in stable secondary structures like alpha-helices and beta-sheets typically have low RMSF values. researchgate.net

Illustrative RMSF Data for Protein Regions This table shows example RMSF values, highlighting flexible and rigid regions of a protein when bound to a ligand like this compound.

Protein RegionResidue RangeAverage RMSF (Å)Interpretation
N-terminus1-102.8High Flexibility
α-Helix 125-400.9Structurally Rigid
Active Site Loop80-903.5High Flexibility (may be involved in catalysis)
β-Sheet 1110-1200.7Structurally Rigid
C-terminus200-2103.1High Flexibility

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its structural and electronic properties. This level of theory is widely recognized for its reliability in predicting the geometries and vibrational frequencies of organic molecules.

Geometrical Optimization and Electronic Structure Analysis

The initial step in the computational analysis involves the geometrical optimization of the this compound molecule. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For similar molecules, such as tosyl-D-proline, optimization using the B3LYP/6-311++G(d) level of theory has been shown to yield stable conformations, confirmed by the absence of imaginary frequencies in the vibrational analysis. This indicates a true energy minimum has been located. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile. The incorporation of the p-toluenesulfonyl (tosyl) group, analogous to the 4-bromophenylsulfonyl group, significantly influences the electronic environment of the proline backbone through both steric hindrance and electron-withdrawing effects.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For a molecule like this compound, the HOMO is typically localized on the electron-rich regions, such as the aromatic ring and the lone pairs of the oxygen and nitrogen atoms. Conversely, the LUMO is expected to be distributed over the electron-deficient parts, including the sulfonyl group. The interaction between these orbitals governs how the molecule interacts with other chemical species.

Table 1: Frontier Molecular Orbital Properties

ParameterValue (eV)
HOMO Energy(Data not available in search results)
LUMO Energy(Data not available in search results)
HOMO-LUMO Energy Gap(Data not available in search results)

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be quantified as stabilization energies. These interactions, such as hyperconjugation, play a significant role in stabilizing the molecular structure.

In this compound, NBO analysis would reveal interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent sigma bonds. Furthermore, the interaction between the proline ring and the aromatic system, potentially a form of CH/π interaction, can stabilize specific conformations. Studies on similar proline-aromatic sequences have shown that such interactions can influence the cis-trans isomerism of the prolyl amide bond.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the sulfonyl and carboxyl groups, indicating these as primary sites for interaction with positive charges. The hydrogen atoms, particularly the one on the carboxylic acid group, would exhibit a positive potential, making them susceptible to interaction with nucleophiles. The MEP map provides a visual representation of how the molecule will be recognized by other interacting species.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency analysis can generate a simulated IR spectrum. For a related compound, tosyl-D-proline, DFT calculations have been used to assign characteristic vibrational modes. Key functional groups such as the sulfonyl (–SO₂), carboxyl (–COOH), and the proline ring structure would have distinct absorption peaks that can be identified.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, the electronic transitions would likely involve the π-system of the bromophenyl ring and the n→π* transitions associated with the sulfonyl and carboxyl groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-COOHO-H stretch(Data not available)
C=O stretch(Data not available)
-SO₂-Asymmetric stretch(Data not available)
Symmetric stretch(Data not available)
Aromatic C-HStretch(Data not available)

Quantum Chemical Calculations for Reactivity and Stability

Quantum chemical calculations provide a quantitative basis for understanding the reactivity and stability of this compound. Global reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies.

Structure Activity Relationship Sar Studies

Influence of Chirality on Biological and Catalytic Activities

Chirality, particularly at the C4 position of the proline ring, is a key determinant of molecular conformation and, consequently, function. The orientation of substituents affects the ring's pucker and the isomeric preference of the preceding peptide bond, which are crucial for biological interactions.

While direct comparative studies on the L- and D-isomers of 1-[(4-bromophenyl)sulfonyl]-proline are not extensively detailed in the available literature, research on closely related 4-substituted proline analogues provides compelling evidence of stereochemistry's impact. For instance, studies on 4-fluoro-L-proline (Fpr) have shown that substituting proline with its 4S- and 4R-fluoro stereoisomers can dramatically alter biological activity. nih.gov

In the context of the proline-rich antimicrobial peptide Api137, replacing specific proline residues with 4S-Fpr or 4R-Fpr led to varied effects on its mechanism of action. nih.gov The 4S and 4R stereoisomers promote different conformer ratios of the preceding Xaa-Pro bond (cis and trans, respectively). nih.gov For example, substituting Pro16 with 4R-Fpr resulted in the most potent disruption of the 50S ribosomal subunit assembly, a key antibacterial mechanism. nih.gov Conversely, the 4S-Fpr16 analogue had a much weaker effect on bacterial growth in initial phases compared to the 4R-Fpr version. mdpi.com These findings underscore that stereoisomers at the 4-position of the proline ring, which are diastereomers of the L-proline-containing parent compound, can have distinct and sometimes opposing biological outcomes.

Impact of Substituent Modifications on Efficacy

Modifying the constituent parts of 1-[(4-bromophenyl)sulfonyl]-L-proline—the aromatic sulfonyl group and the proline ring itself—is a primary strategy for tuning its activity.

The 1-bromo-4-(phenylsulfonyl)benzene (B1266061) scaffold is a core component in various biologically active molecules. Research on related compounds has shown that the nature of the group attached to this scaffold is critical for potency. mdpi.com The substitution pattern on the phenylsulfonyl moiety significantly influences the molecule's electronic and lipophilic character.

The bromine atom, in particular, was chosen in some designs to increase the lipophilic character compared to a chlorine atom, which can enhance antimicrobial effects. mdpi.com The wide range of potencies observed in compounds sharing the R-{4-[(4-bromophenyl)sulfonyl]phenyl} structure indicates that the sulfonyl group acts as an important anchor, while the R-group (in this case, the proline) determines the specific biological activity and potency. mdpi.com

The proline ring is a rich target for synthetic modification. Introducing substituents at the 4-position can powerfully influence the ring's conformation, a phenomenon known as the stereoelectronic effect. nih.gov Electron-withdrawing groups, such as fluorine, can bias the ring pucker (endo vs. exo), which in turn stabilizes a specific conformation (cis or trans) of the amide bond preceding the proline residue in a peptide chain. nih.gov

A variety of functional groups can be introduced onto the proline ring to alter its properties or to serve as handles for further reactions. These modifications can range from simple substitutions to the incorporation of complex motifs.

Table 1: Examples of 4-Substituted Proline Modifications and Their Applications

Substituent at 4-Position Resulting Proline Derivative Application/Effect Reference
Fluorine 4-Fluoroproline (Flp) Induces strong stereoelectronic effects, biases ring pucker, serves as a 19F NMR probe. nih.gov
Thiol 4-Thioproline (Mpc) Enables modification via alkylation/oxidation, used in native chemical ligation. nih.gov
Azide 4-Azidoproline Allows for bioorthogonal "click chemistry" reactions (e.g., azide-alkyne cycloaddition). nih.gov
Alkyne 4-Alkynylproline A reactive partner for azide-alkyne cycloaddition reactions. nih.gov
Phenyl Sulfone 4-(Phenylsulfonyl)proline Can be formed by oxidizing a thiophenyl ether precursor; modulates structure through steric and electronic effects. nih.gov
Difluoro 4,4-Difluoroproline Enhances hydrophobic effect and introduces two 19F atoms for NMR studies. nih.gov

These modifications highlight the versatility of the proline scaffold in generating diverse chemical structures with tailored functions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For analogues of this compound, such as other pyrrolidine (B122466) derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP-IV). nih.gov

These models have successfully identified several physicochemical descriptors that are crucial for determining the inhibitory potency of pyrrolidine-based compounds. nih.gov The statistical robustness of these models indicates their predictive power. nih.gov Key descriptors identified in QSAR studies on related heterocyclic compounds include those related to molecular shape, electronic properties, and thermodynamics. nih.govnih.gov

Table 2: Key Descriptors from QSAR Studies on Related Analogues

Descriptor Type Specific Descriptor Example Influence on Activity Reference
Shape/Topological Shape Flexibility Index Correlates with the ability of the molecule to adopt an optimal conformation for binding. nih.gov
Shape/Topological Molecular Shadow Area Inversely proportional to inhibitory activity in some models, suggesting steric constraints. nih.gov
Electronic/Quantum Chemical Ipso Atom E-state Index Relates to the electronic environment of the atom connecting a substituent to the main scaffold. nih.gov
Electronic/Quantum Chemical Dipole Moment An electrostatic parameter that influences how the molecule interacts with the polar environment of a binding site. nih.gov
Electronic/Thermodynamic Partial Negative Surface Area An increase in this area was shown to increase inhibitory activity against certain bacterial pumps. nih.gov
Thermodynamic Heat of Formation Relates the compound's intrinsic stability to its biological activity. nih.gov

These QSAR findings provide a quantitative framework for understanding how specific structural features contribute to the biological activity of proline-based inhibitors, guiding the design of new, more potent analogues. nih.govnih.gov

Future Directions and Emerging Research Perspectives

Rational Design of Novel Derivatives with Enhanced Specificity or Potency

The core structure of 1-[(4-bromophenyl)sulfonyl]-L-proline serves as a promising starting point for the rational design of new derivatives with tailored properties. In medicinal chemistry, proline analogues are crucial building blocks for creating small-molecule drugs and pharmaceutical peptides. nih.gov The design process can be guided by structure-activity relationship (SAR) studies to optimize interactions with biological targets. ebi.ac.uk

One key strategy involves the modification of the aryl ring. The bromine atom on the phenyl group, for instance, can be replaced with other substituents to modulate the compound's lipophilicity and electronic character. mdpi.com This can influence the binding affinity and selectivity for specific enzymes or receptors. For example, in the development of inhibitors for enzymes like phosphodiesterase 4 (PDE4), the nature of substituents on the phenyl ring has been shown to be critical for enhancing inhibitory activity. ebi.ac.uk

Furthermore, modifications to the proline ring itself, such as the introduction of substituents at the 4-position, can enforce specific conformational constraints. This is a well-established strategy for creating peptidomimetics that mimic the secondary structures of peptides, such as β-turns and γ-turns, which are often involved in protein-protein interactions. nih.govmdpi.com The stereoselective synthesis of such derivatives is a key area of ongoing research. mdpi.com

The following table outlines potential modifications and their intended effects:

Table 1: Rational Design Strategies for this compound Derivatives
Modification SiteExample SubstituentsPotential ImpactResearch Focus
4-Bromophenyl Group-F, -Cl, -I, -CF3, -OCH3Modulation of electronic properties, lipophilicity, and binding interactions.Enhancing potency and selectivity for biological targets. ebi.ac.ukmdpi.com
Proline Ring (e.g., C4 position)Alkyl, aryl, hydroxyl, or amino groupsInducing specific ring puckering and conformational rigidity.Creating peptidomimetics with defined secondary structures. nih.govmdpi.com
Sulfonyl LinkerReplacement with other functional groups (e.g., amide)Altering bond angles and flexibility.Exploring novel chemical space for biological activity.

Exploration of New Catalytic Transformations

L-proline and its derivatives are renowned for their role as organocatalysts in a wide array of chemical reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. wikipedia.orgnih.govresearchgate.net The sulfonyl group in this compound can significantly influence its catalytic activity and selectivity compared to unmodified proline. Proline sulfonamides have been shown to be effective catalysts, sometimes outperforming proline itself in terms of yield and enantioselectivity. nih.govresearchgate.net

Future research could focus on exploring the utility of this compound and its derivatives in novel catalytic transformations. This includes their application in multicomponent reactions (MCRs) for the efficient synthesis of complex heterocyclic compounds. mdpi.comresearchgate.net The development of new catalytic systems, potentially involving metal complexes with this compound as a chiral ligand, is another promising avenue. amanote.com

Key areas for exploration in catalysis include:

Asymmetric Synthesis: Investigating the use of this compound in asymmetric reactions where high enantioselectivity is crucial.

Tandem Reactions: Designing one-pot tandem reactions that utilize the catalytic properties of the compound to construct multiple chemical bonds in a single operation.

Environmentally Benign Catalysis: Exploring reactions in greener solvents or under solvent-free conditions, leveraging the stability and potential reusability of the catalyst. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational modeling and in silico screening are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. ijpsjournal.comresearchgate.netmdpi.com For this compound, computational methods can be applied in several ways:

Predicting Catalytic Activity: Density Functional Theory (DFT) calculations can be used to model transition states of catalyzed reactions, providing insights into the mechanism and predicting the stereochemical outcome. This can help in the rational design of more efficient and selective catalysts.

Virtual Screening for Biological Targets: Molecular docking studies can be employed to screen libraries of virtual derivatives of this compound against known biological targets. mdpi.com This can identify promising candidates for further synthesis and biological evaluation.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. mdpi.com

Table 2: Application of Computational Modeling in this compound Research
Computational MethodApplicationObjective
Molecular DockingBinding mode analysis of derivatives with target proteins.Predicting binding affinity and guiding rational drug design. mdpi.com
Density Functional Theory (DFT)Calculation of electronic structure and reaction mechanisms.Understanding catalytic pathways and designing improved catalysts.
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity.Building predictive models for the potency of new derivatives.
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity profiles.Early identification of drug-like candidates. mdpi.com

Integration of Multidisciplinary Approaches in Sulfonyl-L-Proline Research

The full potential of this compound and its derivatives can be best realized through the integration of multiple scientific disciplines. A synergistic approach combining synthetic organic chemistry, medicinal chemistry, computational modeling, and chemical biology will be essential for advancing the field.

For instance, the design and synthesis of novel derivatives (organic chemistry) can be guided by computational predictions of their biological activity (computational chemistry). Subsequent biological evaluation (chemical biology) can then provide feedback for the next round of design and synthesis, creating an iterative cycle of optimization. nih.gov

This multidisciplinary strategy can accelerate the discovery of new applications for this compound, whether as a highly selective organocatalyst for industrial processes or as a scaffold for the development of novel therapeutic agents targeting a range of diseases. nih.govnih.gov The collaborative nature of such research will be key to unlocking the future potential of this versatile chemical entity.

Compound Names Mentioned in this Article

Table 3: List of Chemical Compounds
Compound Name
This compound
L-proline

Q & A

Q. Q1. What are the established synthetic routes for 1-[(4-bromophenyl)sulfonyl]-L-proline, and how does reaction optimization impact yield?

Methodological Answer: The compound is synthesized via sulfonylation of L-proline using 4-bromobenzenesulfonyl chloride under alkaline conditions (e.g., in the presence of triethylamine or NaOH). Key steps include:

  • Step 1: Activation of L-proline’s amine group at low temperature (0–5°C) to minimize racemization .
  • Step 2: Slow addition of 4-bromobenzenesulfonyl chloride to ensure controlled reaction kinetics.
  • Step 3: Purification via recrystallization or silica gel chromatography.
    Yield optimization hinges on stoichiometric ratios (typically 1:1.2 for proline:sulfonyl chloride) and pH control (>9.0) to suppress side reactions . Conflicting reports on reaction times (4–24 hours) suggest temperature-dependent efficiency; lower temperatures (0°C) may require longer durations but improve enantiomeric purity .

Q. Q2. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR identifies sulfonyl group integration (δ ~7.6–7.8 ppm for aromatic protons) and proline’s chiral center (J-coupling analysis for trans/cis isomerism) .
    • 2D NOESY confirms spatial proximity between the sulfonyl group and proline’s pyrrolidine ring, ensuring correct regiochemistry .
  • Mass Spectrometry:
    High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 348.02 Da for C11H12BrNO4S) and isotopic patterns (characteristic bromine doublet) .
  • X-ray Crystallography:
    Resolves absolute configuration; published analogs (e.g., dansyl-L-proline) show planar sulfonyl groups orthogonal to the proline ring .

Advanced Research Questions

Q. Q3. How does the 4-bromophenyl substituent influence the compound’s electronic properties and reactivity in catalytic applications?

Methodological Answer: The electron-withdrawing bromine atom enhances the sulfonyl group’s electrophilicity, making the compound a potent chiral auxiliary in asymmetric catalysis.

  • Computational Analysis:
    DFT calculations (e.g., B3LYP/6-31G*) reveal reduced electron density at the sulfonyl oxygen, increasing its Lewis acidity. This facilitates substrate activation in aldol or Michael additions .
  • Experimental Validation:
    Kinetic studies comparing bromo- and chloro-substituted analogs show 20–30% faster reaction rates for the bromo derivative in proline-mediated organocatalysis, attributed to stronger σ-electron withdrawal .

Q. Q4. What strategies resolve contradictions in reported bioactivity data for sulfonylated proline derivatives?

Methodological Answer: Discrepancies in enzyme inhibition (e.g., angiotensin-converting enzyme vs. matrix metalloproteinases) arise from assay conditions or impurity profiles.

  • Purity Assessment:
    Use orthogonal methods:
    • HPLC-UV/ELSD (≥99% purity, C18 column, 0.1% TFA in acetonitrile/water gradient) .
    • Chiral CE to detect <0.5% D-proline contamination, which can alter binding kinetics .
  • Activity Profiling:
    Dose-response curves (IC50) under standardized buffers (e.g., Tris-HCl pH 7.4 vs. phosphate) account for pH-sensitive sulfonamide protonation .

Q. Q5. How can researchers leverage this compound in designing enzyme inhibitors with enhanced selectivity?

Methodological Answer: The sulfonyl group acts as a hydrogen-bond acceptor, while the bromine provides hydrophobic bulk.

  • Structure-Activity Relationship (SAR) Studies:
    • Fragment-Based Design: Replace the bromine with -CF3 or -NO2 to modulate lipophilicity (ClogP 2.1 → 2.8) and steric bulk .
    • Co-crystallization: With target enzymes (e.g., carbonic anhydrase IX) reveals binding poses; bromine occupies hydrophobic pockets, reducing off-target interactions .
  • Kinetic Analysis:
    Surface plasmon resonance (SPR) measures binding affinity (KD); bromine substitution improves KD by 5-fold compared to unsubstituted analogs .

Q. Q6. What computational tools predict the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • In Silico Models:
    • SwissADME: Predicts high microsomal stability (t1/2 > 60 min) due to the sulfonamide’s resistance to cytochrome P450 oxidation .
    • MetaSite: Identifies potential glucuronidation at the proline carboxyl group, necessitating prodrug strategies (e.g., esterification) .
  • Experimental Validation:
    • Hepatocyte Assays: Human liver microsomes (HLMs) confirm slow clearance (CLint < 10 μL/min/mg protein) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.